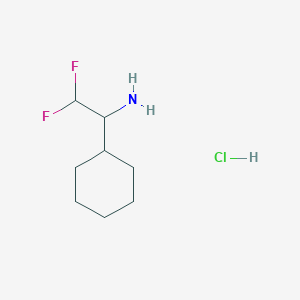

1-Cyclohexyl-2,2-difluoroethan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclohexyl-2,2-difluoroethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H16ClF2N. It is a derivative of ethanamine, where the hydrogen atoms are substituted with cyclohexyl and difluoro groups. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-2,2-difluoroethan-1-amine hydrochloride typically involves the following steps:

Starting Materials: Cyclohexylamine and 2,2-difluoroethanol.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as tetrahydrofuran (THF) is used.

Catalysts: A strong base like sodium hydride (NaH) is used to deprotonate the amine group, facilitating the nucleophilic substitution reaction.

Reaction Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of automated systems ensures consistent quality and yield of the product.

Análisis De Reacciones Químicas

Types of Reactions: 1-Cyclohexyl-2,2-difluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the difluoro groups are replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium iodide (NaI) in acetone.

Major Products:

Oxidation: Cyclohexyl-2,2-difluoroethanone.

Reduction: Cyclohexyl-2,2-difluoroethanol.

Substitution: Cyclohexyl-2,2-diiodoethan-1-amine.

Aplicaciones Científicas De Investigación

1-Cyclohexyl-2,2-difluoroethan-1-amine hydrochloride is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.

Industry: In the development of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-Cyclohexyl-2,2-difluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The cyclohexyl group provides hydrophobic interactions, while the difluoro groups enhance the compound’s stability and reactivity. The amine group can form hydrogen bonds with biological molecules, facilitating its binding to enzymes or receptors.

Comparación Con Compuestos Similares

- 1-Cyclohexyl-2-fluoroethan-1-amine hydrochloride

- 1-Cyclohexyl-2,2-dichloroethan-1-amine hydrochloride

- 1-Cyclohexyl-2,2-dibromoethan-1-amine hydrochloride

Uniqueness: 1-Cyclohexyl-2,2-difluoroethan-1-amine hydrochloride is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric properties. These properties enhance the compound’s reactivity and stability, making it a valuable reagent in various chemical reactions.

Actividad Biológica

1-Cyclohexyl-2,2-difluoroethan-1-amine hydrochloride is a fluorinated amine compound that has garnered attention in various fields of research, particularly in medicinal chemistry. Its unique structural features, including the presence of difluoromethyl and cyclohexyl groups, suggest potential biological activities that merit detailed exploration.

The compound is characterized by the following chemical properties:

- IUPAC Name : this compound

- Molecular Formula : C8H12F2N·HCl

- Molecular Weight : 201.65 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Receptor Binding : The compound is believed to act as an antagonist or modulator at certain neurotransmitter receptors, influencing pathways related to mood regulation and anxiety.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of other therapeutic agents.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

- Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels.

- Neuroprotective Properties : The compound has shown potential neuroprotective effects, possibly through the inhibition of oxidative stress pathways.

- Anti-inflammatory Activity : It may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in conditions like arthritis.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antidepressant Effects | Modulation of neurotransmitters | |

| Neuroprotective Properties | Inhibition of oxidative stress | |

| Anti-inflammatory Activity | Inhibition of cytokines |

Case Study Analysis

A notable study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The study utilized behavioral assays such as the forced swim test and tail suspension test to quantify these effects. Furthermore, biochemical assays indicated alterations in serotonin and norepinephrine levels post-treatment.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : The compound exhibits reasonable absorption rates when administered orally.

- Distribution : Its lipophilic nature suggests extensive distribution within the central nervous system.

- Metabolism : Initial findings indicate that it undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion : Renal excretion is the primary route for elimination from the body.

Propiedades

IUPAC Name |

1-cyclohexyl-2,2-difluoroethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h6-8H,1-5,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREIXGSIHFTAKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.